Isoprene
Overview
Description
Mechanism of Action
Target of Action
Isoprene is a small lipophilic, volatile organic compound (VOC) synthesized in the chloroplasts of plants . It primarily targets the lipid tails within the membrane of these cells . The interaction of this compound with these lipid tails plays a crucial role in maintaining the structural integrity of the cell membranes, especially under stress conditions .
Mode of Action
This compound enhances the order of the lipid tails within the membrane, mimicking the effect of a reduction of temperature in a dose-dependent manner . This action helps to maintain the fluidity and functionality of the cell membranes under various stress conditions .
Biochemical Pathways
This compound is synthesized through the photosynthesis-dependent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway involves the synthesis of the this compound building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate this compound .
Pharmacokinetics
For instance, isoprenaline, a synthetic analog of this compound, has a plasma half-life of approximately two to five minutes and is degraded enzymatically via catechol O-methyltransferase (COMT) primarily in the liver .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been found to have significant effects on gene expression, the proteome, and the metabolome of both emitting and non-emitting species .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, anthropogenic activities and climate change, which increase exposure of plants to environmental stresses, can affect this compound emission . Furthermore, this compound emission from plants affects atmospheric chemistry, potentially enhancing ozone formation and influencing aerosol formation in the atmosphere .
Biochemical Analysis
Biochemical Properties
Isoprene is synthesized by an enzyme called this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP) . The IspS enzyme has been isolated and characterized from several plants . The biochemical properties of IspS have been analyzed, and it has been found that the enzyme is highly expressible and can be cloned and expressed in Escherichia coli .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . The biosynthesis of isoprenoids via the mevalonate pathway is an example of a bio-chemical pathway that utilizes ATP, NAD(P)H, and other cofactors .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from the building blocks isopentenyl-pyrophosphate (IPP) and DMAPP . This process is carried out by the enzyme IspS, which has received much attention for the conversion of this compound from DMAPP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the mevalonate pathway, which is present in eukaryotes, archaea, and a few bacteria . This pathway employs 3 acetyl-CoA molecules along with 2 NADPH and 3 ATP to synthesize either the 5-carbon IPP or DMAPP .
Preparation Methods
Isoprene can be synthesized through various methods:
Pyrolysis of Natural Rubber: This method was first used by C. G.
Dehydrogenation of Isopentane or Methylbutenes: This involves the removal of hydrogen atoms from isopentane or methylbutenes.
Recovery from C5 Cracking Fractions: This compound can be recovered from the C5 fraction of liquid petroleum pyrolysis.
Catalytic Production from Bio-Ethanol: This method is gaining attention due to its sustainability.
Industrial production methods often involve azeotropic distillation, chemical isolation, and extractive distillation using solvents such as N-methylpyrrolidone, dimethylformamide, and acetonitrile .
Chemical Reactions Analysis
Isoprene undergoes a variety of chemical reactions:
Ring Formation: It can form cyclic compounds through various cyclization reactions.
Common reagents and conditions used in these reactions include hydroxyl radicals, diethylamine, and butyl lithium .
Scientific Research Applications
Isoprene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoprene is part of a larger family of compounds known as isoprenoids or terpenoids. Similar compounds include:
Myrcene: A monoterpene with a structure derived from two this compound units.
Farnesol: A sesquiterpene alcohol with hormonal and pheromonal activity.
Squalene: A triterpene that serves as a precursor for steroids.
This compound is unique due to its role as a fundamental building block for a wide variety of natural products and its extensive use in both natural and synthetic applications .
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOPRENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
Record name | 1,3-Butadiene, 2-methyl-, dimer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyisoprene | |
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DSSTOX Substance ID |
DTXSID2020761 | |
Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Boiling Point |
34.067 °C, 34 °C | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
Record name | Isoprene | |
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Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
Record name | Isoprene | |
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Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
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Melting Point |
-145.95 °C, -146 °C | |
Record name | Isoprene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of isoprene emissions?
A1: [] The majority of this compound emissions originate from terrestrial plants, with deciduous trees being particularly significant contributors. [] Global this compound emissions are estimated to rival those of methane. [, ]
Q2: How does this compound impact atmospheric chemistry?
A2: [] this compound reacts with hydroxyl radicals (OH), influencing the atmosphere's oxidative capacity. This interaction affects the concentration of ozone (O3) and leads to the formation of secondary organic aerosols (SOA). [, , ]
Q3: What factors influence this compound emission rates from plants?
A3: [] Light intensity and temperature are key drivers of this compound emission. [] Additionally, studies suggest that ambient carbon dioxide (CO2) concentrations can influence emission rates, with elevated CO2 potentially leading to both increases and decreases depending on the plant species and environmental conditions. [, ]
Q4: Does this compound exhibit diurnal variation in its emission?
A5: [, ] Yes, this compound emissions typically peak during the day, coinciding with higher temperatures and light intensity. [] Interestingly, research suggests a potential circadian control on this compound emissions, independent of light, in certain plant species like oil palm (Elaeis guineensis). []
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C5H8, and its molecular weight is 68.12 g/mol.
Q6: What analytical methods are commonly used to measure this compound in the environment?
A7: [, , , ] Scientists employ various methods for this compound measurement, including:* Gas chromatography–mass spectrometry (GC-MS): This technique is highly sensitive and enables the identification and quantification of this compound in complex environmental samples. []* Proton transfer reaction-mass spectrometry (PTR-MS): This method allows for real-time, online detection of this compound in breath samples. []* Satellite remote sensing: Instruments like the Global Ozone Monitoring Experiment (GOME) and Ozone Monitoring Instrument (OMI) measure atmospheric formaldehyde (HCHO), a key oxidation product of this compound, to indirectly estimate this compound emissions. [, , ]
Q7: Can this compound be directly measured from space?
A8: [] Research is underway to develop methods for the direct detection of this compound from space using satellite instruments like the Cross-track Infrared Sounder (CrIS). These efforts aim to improve the accuracy and spatial resolution of global this compound emission estimates.
Q8: How is this compound degraded in the environment?
A9: [, ] Microorganisms play a crucial role in this compound degradation. Studies using DNA isotope probing have identified diverse bacterial communities in soil and on plant surfaces that can metabolize this compound, highlighting the significance of microbial activity in regulating atmospheric this compound concentrations.
Q9: Do different ecosystems exhibit varying this compound degradation capacities?
A10: [] Research indicates that oil palm soils, for instance, might harbor a greater diversity and abundance of this compound-degrading bacteria compared to oil palm leaves, suggesting that soil environments could be more efficient sinks for atmospheric this compound.
Q10: What are the industrial applications of this compound?
A11: [] this compound is a crucial monomer in the production of synthetic rubber, which finds extensive use in various industries, including the manufacturing of tires, adhesives, and sealants.
Q11: How is this compound typically produced commercially?
A12: [, ] The dominant industrial process for this compound production involves the two-stage dehydrogenation of isopentane, a petroleum-derived hydrocarbon.
Q12: Are there alternative methods for this compound production?
A13: [] Scientists are exploring sustainable approaches for this compound production, including metabolic engineering of microorganisms like cyanobacteria (Synechococcus elongatus) to synthesize this compound from CO2 through photosynthesis. This approach offers a promising alternative to petroleum-based methods.
Q13: What are the known toxicological effects of this compound?
A14: [] Inhalation studies have shown that exposure to high concentrations of this compound can cause adverse effects in both rats and mice. [] In mice, these effects include:* Hematological effects: non-responsive, macrocytic anemia* Neurological effects: spinal cord and sciatic nerve degeneration, hindlimb paralysis* Reproductive effects: testicular atrophy, decreased sperm motility* Respiratory effects: olfactory epithelial degeneration* Gastrointestinal effects: forestomach epithelial hyperplasia* Carcinogenicity: increased incidence of liver, lung, forestomach, and harderian gland tumors
Q14: What is the carcinogenic potential of this compound in humans?
A15: [] While studies have demonstrated the carcinogenicity of this compound in rodents, further research is necessary to fully elucidate its long-term effects on human health.
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